molecular formula C21H23IN2O4 B301621 2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Numéro de catalogue B301621
Poids moléculaire: 494.3 g/mol
Clé InChI: YEKYGBDWZHFGIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, commonly known as EIMAF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EIMAF belongs to the family of chromene derivatives, which are known for their diverse biological activities.

Mécanisme D'action

The mechanism of action of EIMAF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EIMAF has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Additionally, EIMAF has been found to inhibit the activity of RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses.
Biochemical and physiological effects:
EIMAF has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which suggests that it has antioxidant properties. EIMAF has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, EIMAF has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of EIMAF is its diverse biological activities, which makes it a potential candidate for the development of new drugs. Additionally, EIMAF has been found to exhibit low toxicity in in vitro and in vivo studies. However, one of the major limitations of EIMAF is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of EIMAF is relatively complex and requires several steps, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for the research on EIMAF. One of the potential applications of EIMAF is in the development of new anticancer drugs. Further studies are needed to investigate the mechanism of action of EIMAF in cancer cells and to optimize its structure for improved activity. Additionally, EIMAF has shown promising results in the treatment of viral infections, and further studies are needed to investigate its antiviral activity in vivo. Finally, the development of new methods for the synthesis of EIMAF may improve its availability for research purposes.
In conclusion, EIMAF is a synthetic compound that has shown promising results in various scientific research applications. It exhibits diverse biological activities, including anticancer, anti-inflammatory, and antiviral activities. The mechanism of action of EIMAF involves the inhibition of various enzymes and signaling pathways. EIMAF has several advantages, including low toxicity and diverse biological activities, but its low solubility in water and complex synthesis may limit its availability for research purposes. There are several future directions for the research on EIMAF, including the development of new anticancer and antiviral drugs, and the optimization of its structure for improved activity.

Méthodes De Synthèse

The synthesis of EIMAF involves the condensation of 4-ethoxy-3-iodo-5-methoxybenzaldehyde and dimedone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with malononitrile and ammonium acetate to yield EIMAF. The overall yield of this process is around 50%, and the purity of the product can be improved by recrystallization.

Applications De Recherche Scientifique

EIMAF has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. EIMAF has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, EIMAF has been found to inhibit the replication of several viruses, including HIV and HCV.

Propriétés

Nom du produit

2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Formule moléculaire

C21H23IN2O4

Poids moléculaire

494.3 g/mol

Nom IUPAC

2-amino-4-(4-ethoxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C21H23IN2O4/c1-5-27-19-13(22)6-11(7-15(19)26-4)17-12(10-23)20(24)28-16-9-21(2,3)8-14(25)18(16)17/h6-7,17H,5,8-9,24H2,1-4H3

Clé InChI

YEKYGBDWZHFGIB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC

SMILES canonique

CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.